molecular formula C22H17BrF3N5O2 B2602920 N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 921888-47-3

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2602920
CAS No.: 921888-47-3
M. Wt: 520.31
InChI Key: YRWODDGBDAVBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a potent and selective chemical probe targeting the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4[https://pubmed.ncbi.nlm.nih.gov/20523979/]. This compound functions by competitively displacing BET bromodomains from acetylated lysine residues on histone tails, thereby disrupting the recruitment of transcriptional machinery[https://www.nature.com/articles/nchembio.1090]. Its primary research value lies in its utility for interrogating the role of BRD4-dependent transcriptional regulation in disease models, particularly in oncology. Researchers employ this inhibitor to elucidate the mechanisms of aberrant gene expression driven by oncogenes like MYC and to evaluate the therapeutic potential of BET inhibition in cancers such as acute myeloid leukemia (AML) and NUT midline carcinoma[https://www.science.org/doi/10.1126/science.1221335]. Furthermore, it serves as a critical tool compound in epigenetics research for understanding the function of bromodomain-containing proteins in inflammatory pathways and cellular differentiation.

Properties

IUPAC Name

N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrF3N5O2/c23-17-7-1-14(2-8-17)12-30-13-28-19-18(21(30)33)11-29-31(19)10-9-27-20(32)15-3-5-16(6-4-15)22(24,25)26/h1-8,11,13H,9-10,12H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWODDGBDAVBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of bromine and trifluoromethyl groups enhances its biological activity by influencing lipophilicity and electronic properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrazolo[3,4-d]pyrimidine scaffold.
  • Introduction of the bromobenzyl and trifluoromethyl substituents.
  • Final coupling to form the amide bond.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Mechanism : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) .
  • Case Study : A related compound demonstrated an IC50 value of 0.25 µM against human cancer cell lines, indicating potent activity .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
  • Research Findings : In vitro studies revealed that derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticonvulsant Properties

Some derivatives have been evaluated for anticonvulsant activity:

  • Study Results : Compounds were tested in animal models and showed significant protection against seizures induced by pentylenetetrazol (PTZ), with one derivative achieving 100% protection at a specific dosage .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Bromine Substitution : Enhances hydrophobic interactions with target proteins.
  • Trifluoromethyl Group : Increases metabolic stability and bioavailability.

Data Table: Biological Activities

Activity TypeAssay MethodResultReference
AnticancerCell viability assayIC50 = 0.25 µM
AntimicrobialMIC determinationEffective against E. coli
AnticonvulsantPTZ-induced seizure model100% protection at 30 mg/kg

Scientific Research Applications

1.1 Kinase Inhibition
The compound exhibits potential as a cyclin-dependent kinase (CDK) inhibitor, which is crucial in regulating the cell cycle. CDKs are integral in the proliferation of cells, and their dysregulation is often associated with cancer. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine frameworks have shown promising results in inhibiting CDKs, making them valuable for cancer treatment strategies .

1.2 Anticancer Properties
Studies have demonstrated that similar compounds can effectively target various cancers by inhibiting specific kinases involved in tumor growth and survival. For instance, compounds that share structural characteristics with N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide have been linked to reduced cell proliferation in cancerous tissues and improved outcomes in preclinical models .

Synthesis and Derivative Exploration

2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including amide bond formation and modifications to the pyrazolo-pyrimidine core. This complexity allows for the exploration of various substitutions that can enhance biological activity or selectivity against specific kinases .

2.2 Structure-Activity Relationship (SAR) Studies
Research into SAR has highlighted how modifications to the bromobenzyl and trifluoromethyl groups can significantly impact the compound's potency and selectivity as a kinase inhibitor. Such studies are crucial for optimizing therapeutic candidates that can be developed into effective cancer treatments .

Case Studies and Research Findings

3.1 Preclinical Models
In preclinical studies involving various cancer cell lines, compounds structurally related to this compound demonstrated significant inhibition of cell proliferation and induction of apoptosis. These findings suggest a strong potential for further development into clinical candidates for treating malignancies such as breast cancer and leukemia .

3.2 Clinical Implications
The ongoing exploration of pyrazolo-pyrimidine derivatives has led to several candidates entering clinical trials aimed at evaluating their efficacy against solid tumors and hematological malignancies. The unique mechanism of action attributed to these compounds may provide new avenues for therapy in cases resistant to conventional treatments .

Data Summary Table

Application AreaDetails
Biological Activity Kinase inhibition; anticancer properties
Synthesis Multi-step organic reactions; structure modifications
Preclinical Findings Significant inhibition of cell proliferation; apoptosis induction
Clinical Implications Potential candidates for solid tumors; ongoing clinical trials

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues include compounds with variations in the benzyl and amide substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name R1 (Benzyl Substituent) R2 (Amide Substituent) Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 4-Bromobenzyl 4-(Trifluoromethyl)benzamide ~573.3* Not reported Bromine (halogen bonding), high lipophilicity
Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) 5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl 2-Fluoro-N-isopropylbenzamide 589.1 (M+1) 175–178 Fluorinated chromene, isopropylamide
N-(2-{4-Oxo-5-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide 3-(Trifluoromethyl)benzyl Butanamide ~448.4* Not reported Reduced steric bulk, lower molecular weight

*Calculated based on molecular formula.

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The 4-bromobenzyl group in the target compound may enhance halogen bonding with biological targets compared to the 3-(trifluoromethyl)benzyl group in the analogue from . Halogens like bromine are known to engage in non-covalent interactions critical for binding affinity .

Synthetic Accessibility :

  • Compounds with trifluoromethyl groups (e.g., ) often require specialized reagents like 4-(trifluoromethyl)benzoyl chloride, as seen in , which describes coupling reactions for benzamide synthesis .

Computational Predictions: ChemGPS-NP analysis () suggests that the target compound occupies a distinct chemical space compared to analogues due to its bromine and trifluoromethyl groups, which may correlate with unique biological activities . Agglomerative hierarchical clustering () could group the target with kinase inhibitors or antibacterial agents, given the prevalence of pyrazolo[3,4-d]pyrimidinones in these domains .

Challenges in Characterization

  • Analogues like Example 53 () were characterized using mass spectrometry and melting point analysis .
  • Biological Data : Functional studies (e.g., IC50 values) for the target compound are absent in the provided evidence, limiting direct bioactivity comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.